Hematoheme

Hemoglobin reconstitution Heme analog stability Blood substitute research

Hematoheme is a synthetic iron(II)-porphyrin heme analog that differs from the natural protoheme (heme b) in the side-chain substitution pattern at positions 2 and 4 of the porphyrin macrocycle. It serves as a recognized substrate for heme oxygenase (EC 1.14.14.18) and displays potent cytolytic activity toward erythrocytes via two distinct chemical mechanisms—one resembling peroxidases and the other resembling the destructive activity of bleomycin and metal complexes.

Molecular Formula C34H36FeN4O6
Molecular Weight 652.5 g/mol
CAS No. 19584-91-9
Cat. No. B028446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHematoheme
CAS19584-91-9
Synonymshematoheme
Molecular FormulaC34H36FeN4O6
Molecular Weight652.5 g/mol
Structural Identifiers
SMILES[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]
InChIInChI=1S/C34H38N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+2/p-2
InChIKeySKVLGUBZZNOQIG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hematoheme (CAS 19584-91-9) — Compound Class & Baseline Characteristics for Scientific Procurement


Hematoheme is a synthetic iron(II)-porphyrin heme analog that differs from the natural protoheme (heme b) in the side-chain substitution pattern at positions 2 and 4 of the porphyrin macrocycle. It serves as a recognized substrate for heme oxygenase (EC 1.14.14.18) [1] and displays potent cytolytic activity toward erythrocytes via two distinct chemical mechanisms—one resembling peroxidases and the other resembling the destructive activity of bleomycin and metal complexes [2]. These properties position hematoheme as a specialized tool compound for heme-related enzymology, oxidative-stress research, and the design of artificial heme proteins.

Why Hematoheme Cannot Be Readily Replaced by Other Heme Analogs — Procurement Risk Factors


Hematoheme is frequently listed alongside hemin, hematoporphyrin, protoheme, mesoheme, and deuteroheme as a “heme analog,” yet its behavior in biophysical and enzymatic systems is markedly distinct. Reconstituted hematohemoglobin exhibits the lowest thermal and alkali stability in a series of modified hemoglobins [1]; hematoheme fails to support oxidase activity in a cytochrome oxidase apoenzyme that is fully rescued by heme a [2]; and its cytolytic potency is substantially lower than that of hematoporphyrin on an equimolar basis [3]. Substituting a generic heme analog for hematoheme without experimental verification therefore risks invalid structural inferences, altered enzyme kinetics, and irreproducible toxicity profiles.

Quantitative Differentiation Evidence for Hematoheme Against Its Closest Heme-Analog Comparators


Thermal and Alkali Denaturation Stability of Reconstituted Hematohemoglobin vs. Protohemoglobin, Mesohemoglobin, and Deuterohemoglobin

Artificial hemoglobins reconstituted from native human globin and various heme analogs were compared for stability to heat and alkali denaturation. The stability order was protohemoglobin > mesohemoglobin > deuterohemoglobin > hematohemoglobin, with hematohemoglobin being the least stable among the tested forms [1].

Hemoglobin reconstitution Heme analog stability Blood substitute research

Cytochrome Oxidase Reconstitution Activity of Hematoheme vs. Heme a (Pseudomonas aeruginosa Cytochrome cd1 Oxidase)

The apoenzyme of Pseudomonas aeruginosa cytochrome oxidase (containing heme c but lacking heme d1) was reconstituted with various heme analogs. Hematoheme yielded a product with no detectable oxidase activity, whereas heme a restored 90–100% of the native enzyme activity [1].

Cytochrome oxidase Heme substitution Enzyme reconstitution

Equimolar Cytolytic Potency of Hematoporphyrin vs. Hematoheme Toward Erythrocytes

In a direct equimolar comparison, hematoporphyrin exhibited greater cytolytic potency toward erythrocytes than hematoheme, and the two agents respond differently to activators and inhibitors [1].

Cytolytic activity Erythrocyte lysis Heme toxicity

Acid–Alkaline Transition pK Values of Metmyoglobins Containing Hematoheme vs. Protoheme, Mesoheme, and Deuteroheme

The pK value of the acid–alkaline transition in metmyoglobins reconstituted with various hemes increases in the order: meso > deutero > proto > hemato. Thus, hematoheme confers the lowest pK among the tested hemes [1].

Myoglobin pK transition Heme electronic effects

Apparent Michaelis Constants of Heme Oxygenase for Hematoheme vs. Protoheme (Cross-Tissue Comparison)

The apparent Km for hematoheme oxidation was 2.3 µM (testicular microsomes) and 1.4 µM (ovarian microsomes) [1]. For heme (protoheme), the apparent Km of rat liver HO-1 was 0.24 µM and HO-2 was 0.67 µM [2]. Thus the Km for hematoheme is approximately 6- to 10-fold higher, indicating a markedly lower apparent affinity for heme oxygenase isoforms.

Heme oxygenase Substrate affinity Enzyme kinetics

High-Value Application Scenarios for Hematoheme Based on Verified Differentiation Evidence


Chemical-Probe Tool in Heme Oxygenase Substrate-Specificity Studies

Because hematoheme is a validated substrate for heme oxygenase with a Km 6- to 10-fold higher than that of protoheme [1], it serves as a low-affinity probe for resolving isoform-specific kinetic mechanisms and for competitive substrate-binding experiments aimed at developing heme oxygenase inhibitors.

Negative Control in Cytochrome Oxidase Heme-Substitution Experiments

Hematoheme binds to the apoenzyme of Pseudomonas cytochrome cd1 oxidase but yields zero oxidase activity, in contrast to heme a which restores 90–100% function [2]. This makes hematoheme an essential negative control for dissecting the structural determinants of heme-dependent oxidase activity and for engineering artificial oxidases.

Stability-Benchmark Compound in Artificial Hemoglobin and Blood-Substitute Development

Hematohemoglobin exhibits the lowest thermal and alkali stability in the proto-/meso-/deutero-/hemato- series [3]. Researchers optimizing oxygen-carrier formulations can use hematoheme as a benchmark for the lower boundary of stability, enabling quantitative ranking of novel heme analogs under physiological stress conditions.

Probe for Heme–Protein Electronic Coupling in Metmyoglobin

The acid–alkaline transition pK of metmyoglobin is shifted to the lowest value in the series when hematoheme occupies the heme pocket [4]. This property allows spectroscopists and protein biophysicists to perturb the heme-iron electronic environment without altering the protein scaffold, facilitating structure–function studies of proximal-ligand interactions and redox tuning.

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